molecular formula C9H9N3O3S B14002452 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide CAS No. 208993-99-1

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide

Katalognummer: B14002452
CAS-Nummer: 208993-99-1
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: SXUZSRMVGATVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide typically involves multiple steps. One common method includes the reaction of 7-amino-thieno[2,3-b]pyrazine-6-carboxylic acid with an appropriate acid anhydride, followed by esterification with ethanol to yield the desired ethyl ester . The reaction conditions often require controlled temperatures and the use of organic solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-b]pyrazine-6-carboxylic acid: A closely related compound with similar structural features.

    Thieno[3,2-b]pyridine-6-carboxylic acid: Another heterocyclic compound with a fused ring system containing sulfur and nitrogen.

    1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: A compound with a similar fused ring system but different heteroatoms.

Uniqueness

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Eigenschaften

CAS-Nummer

208993-99-1

Molekularformel

C9H9N3O3S

Molekulargewicht

239.25 g/mol

IUPAC-Name

ethyl 7-amino-1-oxidothieno[2,3-b]pyrazin-1-ium-6-carboxylate

InChI

InChI=1S/C9H9N3O3S/c1-2-15-9(13)7-5(10)6-8(16-7)11-3-4-12(6)14/h3-4H,2,10H2,1H3

InChI-Schlüssel

SXUZSRMVGATVKG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=[N+](C=CN=C2S1)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.